2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
The compound 2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic molecule featuring a fused pyrazolo-oxazine core substituted with a 4-methoxyphenyl group at position 2 and a pyridin-4-yl moiety at position 3.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-26-17-8-6-15(7-9-17)19-14-20-18-4-2-3-5-21(18)27-22(25(20)24-19)16-10-12-23-13-11-16/h2-13,20,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUNHYNKPYSYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303060-83-5 | |
| Record name | 2-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique molecular architecture includes multiple aromatic rings and heteroatoms, which are often associated with diverse pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C22H19N3O2
- Molecular Weight : 357.413 g/mol
- Structural Features : The compound features a methoxy group, a pyridine ring, and a fused benzo[e]pyrazolo structure, suggesting potential interactions with various biological targets.
Potential Biological Activities
While specific research on the biological activity of this compound is limited, its structural components suggest several possible pharmacological properties:
- Anticancer Activity : Compounds with similar pyrazolo and oxazine moieties have been studied for their anticancer effects. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The presence of the methoxy group may enhance the lipophilicity of the compound, potentially improving its antimicrobial efficacy. Similar compounds have demonstrated activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition : The structural motifs present in the compound suggest it could act as an inhibitor for various enzymes or receptors, including G-protein coupled receptors (GPCRs) and kinases involved in cancer progression .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often utilizing solid acid catalysts to promote the formation of oxazine derivatives from phenolic and amine precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.
Research Findings
Although direct studies on this specific compound are scarce, related compounds provide insights into its potential biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)-3,2-dihydro-1H-naphtho[1,2-e][1,3]-oxazine | Naphthalene ring system | Antimicrobial |
| 3-(4-methylphenyl)-N-cyclopropyl-6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | Fluorinated pyrazole | Anticancer |
| 3-(4-bromophenyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | Brominated derivative | CNS activity |
Case Studies
Research on related compounds has highlighted significant biological activities:
- Antiproliferative Activity : A study demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, a derivative showed an IC50 of 1.05 μM against HL60 leukemia cells .
- Antioxidant Properties : Some pyrazole-containing compounds have shown pronounced antioxidant activity in assays like ABTS and FRAP tests. These properties are crucial for developing therapeutic agents targeting oxidative stress-related diseases .
Scientific Research Applications
The compound 2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic structure belonging to the oxazine family. It features a benzo[e]pyrazolo structure fused with pyridine and a methoxyphenyl substituent. The presence of multiple aromatic rings and heteroatoms in its structure suggests potential for diverse biological activity and applications in medicinal chemistry.
Potential Applications
The unique structure of 2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine suggests several potential applications:
- Drug Discovery The presence of a methoxy group (OCH3) and a pyridine ring suggests potential applications in areas like enzyme inhibition or modulation of G-protein coupled receptors, which are common targets for therapeutic drugs.
- Medicinal Chemistry Compounds containing oxazine and pyrazole moieties have been studied for their pharmacological properties, suggesting that derivatives of this compound may also exhibit such properties.
- Enhanced Lipophilicity and Bioavailability The methoxy substitution potentially enhances lipophilicity and bioavailability compared to other derivatives lacking this group.
While concrete research on 2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is unavailable, its structure aligns with classes of molecules studied in medicinal chemistry.
Synthesis and Characterization
The first step would likely involve synthesizing the compound and characterizing its physical and chemical properties. Synthesis of this compound typically involves multi-step organic reactions. One method involves using solid acid catalysts to promote the formation of oxazine derivatives from corresponding phenolic and amine precursors.
Biological Activity Evaluation
Once synthesized, researchers could evaluate its potential biological activity in relevant assays to assess its suitability for further development. In silico methods could be employed to predict the interaction of the molecule with biological targets, guiding further experimental work. Studies on similar compounds indicate that interactions with biological targets often involve:
- Hydrogen bonding
- Hydrophobic interactions
- Pi-stacking
These studies help elucidate the mechanism of action and therapeutic potential of the compound.
Chemical Reactivity
The chemical reactivity of this compound can be attributed to its functional groups. The oxazine ring can undergo various reactions typical of heterocycles. These reactions can lead to the synthesis of derivatives with modified biological properties or enhanced activity.
Structural Similarity and Biological Activity
Several compounds share structural similarities with 2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)-3,2-dihydro-1H-naphtho[1,2-e][1,3]-oxazine | Naphthalene ring system | Antimicrobial |
| 3-(4-methylphenyl)-N-cyclopropyl-6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | Fluorinated pyrazole | Anticancer |
| 3-(4-bromophenyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | Brominated derivative | CNS activity |
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (target compound) enhances solubility and electronic density compared to 4-fluorophenyl (electron-withdrawing, ) or 4-methylphenyl (neutral, ).
- Aromatic vs.
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
